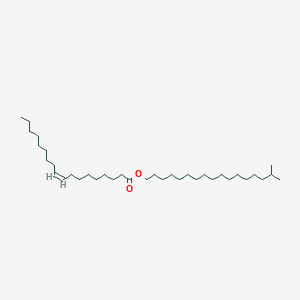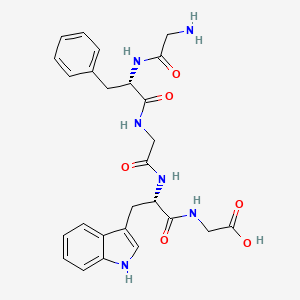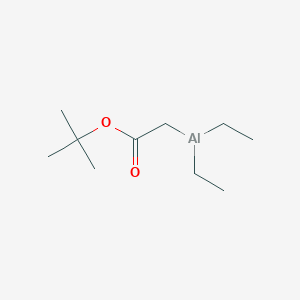
Isostearyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isostearyl oleate is an ester formed from the reaction of isostearyl alcohol and oleic acid. It is widely used in the cosmetic industry due to its excellent emollient properties, providing a smooth and silky feel to the skin. This compound is known for its ability to enhance the spreadability of formulations and improve the overall sensory experience of cosmetic products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isostearyl oleate is typically synthesized through an esterification reaction between isostearyl alcohol and oleic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are carefully controlled to optimize yield and purity. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Isostearyl oleate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isostearyl alcohol and oleic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed:
Hydrolysis: Isostearyl alcohol and oleic acid.
Transesterification: New ester and alcohol depending on the reactants used.
Aplicaciones Científicas De Investigación
Isostearyl oleate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study esterification and hydrolysis reactions. In biology, it is used in formulations to study skin permeability and the effects of emollients on skin hydration. In medicine, it is incorporated into topical formulations to enhance the delivery of active pharmaceutical ingredients. In the cosmetic industry, it is widely used in moisturizers, lotions, and other skincare products due to its excellent emollient properties .
Mecanismo De Acción
The primary mechanism by which isostearyl oleate exerts its effects is through its emollient properties. It forms a thin, non-greasy film on the skin’s surface, which helps to reduce transepidermal water loss and improve skin hydration. The compound’s molecular structure allows it to penetrate the stratum corneum, enhancing the skin’s barrier function and providing a smooth and silky feel .
Comparación Con Compuestos Similares
- Isostearyl isostearate
- Isopropyl myristate
- Cetyl palmitate
Propiedades
Número CAS |
57683-45-1 |
|---|---|
Fórmula molecular |
C36H70O2 |
Peso molecular |
534.9 g/mol |
Nombre IUPAC |
16-methylheptadecyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C36H70O2/c1-4-5-6-7-8-9-10-11-12-15-18-21-24-27-30-33-36(37)38-34-31-28-25-22-19-16-13-14-17-20-23-26-29-32-35(2)3/h11-12,35H,4-10,13-34H2,1-3H3/b12-11- |
Clave InChI |
BBBHAOOLZKQYKX-QXMHVHEDSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)


![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14609878.png)

![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)
![Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14609898.png)
![1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14609901.png)




